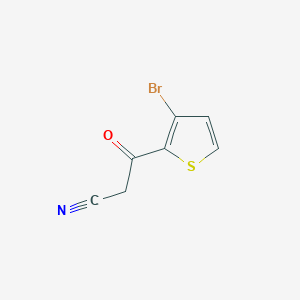

3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile” is a brominated thiophene derivative. Thiophene is a five-membered ring compound, consisting of four carbon atoms and a sulfur atom . Brominated thiophene derivatives are often used in the synthesis of various organic compounds .

Synthesis Analysis

A variety of imine derivatives have been synthesized via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids in moderate to good yields (58–72%) . A wide range of electron-donating and withdrawing functional groups were well tolerated in reaction conditions .

Chemical Reactions Analysis

Suzuki cross-coupling reactions have been used to synthesize a variety of compounds from brominated thiophene derivatives . These reactions are often used to incorporate various electron-donating and withdrawing functional moieties .

Scientific Research Applications

Chemical Properties and Synthesis

3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile exhibits unique chemical properties due to its structural components, enabling its application in various research fields. The synthesis of compounds with similar functional groups has been a determinant question for numerous research projects across chemistry, biology, and physics. Various methods for the synthesis of related phosphonic acids have been developed, emphasizing the significance of the structural analogies and coordination properties these compounds possess (Sevrain et al., 2017).

Environmental and Agricultural Impact

In the environmental sector, compounds with nitrile groups, like 3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile, have been studied for their roles in biological processes such as nitrifier denitrification. This process involves the oxidation of ammonia to nitrite, followed by the reduction to molecular nitrogen, which significantly influences greenhouse gas production and fertilizer nitrogen loss in agricultural soils. Understanding this pathway is crucial for developing low-emission farming practices and improving global nitrogen oxide budgets (Wrage et al., 2001).

Industrial Applications

In industrial settings, the compound's structural properties can be harnessed for the downstream processing of biologically produced diols, such as 1,3-propanediol and 2,3-butanediol. These chemicals have a wide range of applications, and their separation from fermentation broth accounts for a significant portion of the total costs in microbial production. Research has focused on improving separation technologies to enhance yield, purity, and reduce energy consumption, which is relevant for the industrial application of 3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile and similar compounds (Xiu & Zeng, 2008).

Future Directions

properties

IUPAC Name |

3-(3-bromothiophen-2-yl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNOS/c8-5-2-4-11-7(5)6(10)1-3-9/h2,4H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRAQJRXLVYENM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2463932.png)

![1-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-phenoxyethanone](/img/structure/B2463935.png)

![8-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylic acid](/img/structure/B2463937.png)

![N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2463942.png)

![(E)-4-(Dimethylamino)-N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]but-2-enamide](/img/structure/B2463945.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2463950.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2463951.png)

![[4-(6-Fluoro-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2463953.png)